Structural Differentiation: 2‑Methyl Indole Substitution Confers Distinct Physicochemical Properties Compared to the Des‑Methyl Analog
The target compound carries a 2‑methyl group on the indole ring, whereas its closest commercially available analog 2‑(1H‑indol‑3‑yl)‑N‑(2‑methoxy‑5‑methylphenyl)‑2‑oxoacetamide (CAS 852367‑93‑2) lacks this substituent [REFS‑1]. The methyl group increases the XLogP3 from 3.2 (estimated for the des‑methyl analog) to 3.5 for CAS 852372‑13‑5, and raises the molecular weight from 308.3 to 322.4 g/mol [REFS‑1]. In indole‑3‑glyoxylamide SAR, a 2‑methyl substituent has been shown to modify the dihedral angle between the glyoxylamide carbonyl and the indole plane, directly affecting tubulin‑binding pocket complementarity [REFS‑2].
| Evidence Dimension | XLogP3 (computed hydrophobicity) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.5; MW = 322.4 g/mol [REFS‑1] |
| Comparator Or Baseline | Des‑methyl analog (CAS 852367‑93‑2): estimated XLogP3 ≈ 3.2; MW = 308.3 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.3; ΔMW = +14.1 g/mol |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm [REFS‑1]; des‑methyl analog properties estimated by structural analogy. |
Why This Matters
Higher lipophilicity and altered steric profile directly impact passive membrane permeability and target-binding kinetics, making the 2‑methyl compound a chemically distinct tool for SAR exploration rather than a drop‑in replacement for des‑methyl analogs.
- [1] PubChem Compound Summary for CID 7117664 and estimated data for des‑methyl analog (CAS 852367‑93‑2). View Source
- [2] Li, W.-T., et al. Anti-Cancer Drugs 2013, 24(10), 1047–1057. (Discussion of N‑substituted indolyl glyoxylamide SAR.) View Source
